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molecular formula C9H14O2 B8596336 3-Allyl-4-methyl-4,5-epoxypentan-2-one CAS No. 75565-74-1

3-Allyl-4-methyl-4,5-epoxypentan-2-one

Cat. No. B8596336
M. Wt: 154.21 g/mol
InChI Key: CUILAUAXBNNIGH-UHFFFAOYSA-N
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Patent
US04282372

Procedure details

3-Allyl-4-methyl-4,5-epoxy-pentan-2-one (4.50 g) was added to a 1% aqueous sodium carbonate solution (150 ml), followed by stirring for 2 hours at a bath temperature of 60° to 65° C. The reaction solution was extracted three times with methylene chloride, and the methylene chloride layer was washed with an aqueous sodium chloride solution. After removing the solvent by evaporation, the residue was column chromatographed on silica gel (50 g) and developed with methylene chloride. From the first eluate (400 ml) was obtained 1.80 g of a pure objective 2,4-dimethyl-3-allylfuran.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([C:8]1([CH3:11])[O:10][CH2:9]1)[C:5](=O)[CH3:6])[CH:2]=[CH2:3]>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:11][C:8]1[O:10][CH:9]=[C:5]([CH3:6])[C:4]=1[CH2:1][CH:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C=C)C(C(C)=O)C1(CO1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours at a bath temperature of 60° to 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted three times with methylene chloride
WASH
Type
WASH
Details
the methylene chloride layer was washed with an aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (50 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1OC=C(C1CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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